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Compound of Interest

Compound Name: Inobrodib

Cat. No.: B606545 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with detailed information regarding the intermittent dosing strategy for inobrodib,

a first-in-class oral p300/CBP bromodomain inhibitor.

Frequently Asked Questions (FAQs)
Q1: What is the recommended intermittent dosing schedule for inobrodib in clinical trials?

The recommended Phase 2 dose of inobrodib has been established at 35mg administered

twice daily on a 4 days on/3 days off intermittent schedule.[1] This regimen is often used in

combination with other agents, such as pomalidomide and dexamethasone, in 28-day cycles.

[2][3] Dose optimization studies have explored various doses (20mg, 30mg, and 40mg) on the

same "4 days on/3 days off" schedule.[4][5]

Q2: What is the rationale behind using an intermittent dosing strategy for inobrodib?

The primary rationale for an intermittent dosing strategy is to manage and mitigate potential

toxicities associated with inobrodib treatment, thereby improving its long-term tolerability while

maintaining therapeutic efficacy.[6][7] This approach is particularly important for targeted

therapies that may require prolonged administration.

Q3: What are the primary advantages of the inobrodib intermittent dosing strategy?
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The main advantages of the "4 days on/3 days off" intermittent dosing schedule for inobrodib
include:

Management of Thrombocytopenia: The most common treatment-emergent adverse event

(TEAE) associated with inobrodib is thrombocytopenia.[1][8][9] The intermittent schedule

allows for recovery of platelet counts during the "off" days, making this side effect

manageable and readily reversible.[1][8][9]

Improved Tolerability: By providing breaks from treatment, the intermittent strategy can

reduce the overall incidence and severity of adverse events, leading to better patient

compliance and the ability to stay on treatment for longer durations.[10][11] Inobrodib is

generally well-tolerated at the recommended phase 2 dose with this schedule.[8][11]

Sustained Efficacy: Clinical data indicates that the intermittent dosing schedule maintains the

anti-tumor activity of inobrodib.[1][2] Studies have shown encouraging signs of clinical

activity and objective responses in heavily pre-treated patients with multiple myeloma and

other hematological malignancies on this regimen.[1][2][8]

Q4: What are the potential disadvantages or challenges of an intermittent dosing strategy?

While generally beneficial, intermittent dosing strategies can present certain challenges:

Potential for Suboptimal Target Engagement: There is a theoretical risk that the "off" periods

could lead to periods of suboptimal target inhibition, potentially allowing for tumor cell

recovery or the development of resistance. However, preclinical and clinical data for

inobrodib suggest sustained efficacy with the current intermittent schedule.

Complex Dosing Regimen: Compared to a continuous daily schedule, an intermittent

regimen can be more complex for patients to follow, potentially leading to non-adherence.

However, studies on intermittent dosing for other drugs suggest that less frequent dosing can

sometimes improve adherence.[12]

Pharmacokinetic Variability: The "on" and "off" periods introduce greater fluctuations in drug

concentration in the body, which could have implications for both efficacy and toxicity in

some individuals.
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Troubleshooting Guide
Issue Encountered Potential Cause Recommended Action

Grade 3/4 Thrombocytopenia
Inobrodib's primary dose-

limiting toxicity.

Follow protocol-specified dose

modification guidelines, which

may include dose reduction or

interruption. The "3 days off"

period is designed to allow for

platelet recovery.

Patient confusion about the

dosing schedule.

The "4 days on/3 days off"

schedule can be complex.

Provide clear, written

instructions and a calendar for

the patient. Emphasize the

importance of adhering to the

schedule for both safety and

efficacy.

Disease progression during

the "off" period.

Concern about lack of

continuous drug pressure.

Reassure the user that the

current intermittent schedule

has demonstrated sustained

clinical activity in trials.[2][8]

The prolonged inhibition of

tumor growth seen in

preclinical models even after

treatment cessation supports

this.[13]

Quantitative Data Summary
The following table summarizes key quantitative data from clinical trials of inobrodib utilizing

an intermittent dosing strategy.
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Metric Value
Patient

Population

Treatment

Regimen
Source

Overall

Response Rate

(ORR)

67%

Relapsed/refract

ory multiple

myeloma

Inobrodib (35mg

BID, 4 days on/3

off) +

pomalidomide +

dexamethasone

[2]

Minimal

Response (≥MR)

Rate

72%

Relapsed/refract

ory multiple

myeloma

Inobrodib (25mg

or 35mg BID, 4

days on/3 off) +

pomalidomide +

dexamethasone

[2]

Objective

Responses

(PTCL-NOS)

3 out of 4

patients

Peripheral T-cell

lymphoma - not

otherwise

specified

Inobrodib (35mg

BID, 4 days on/3

off)

[1]

Most Frequent

Grade 3/4 TEAE

Thrombocytopeni

a (27%)

Relapsed/refract

ory multiple

myeloma

Inobrodib +

pomalidomide +

dexamethasone

[14]

Grade 3/4

Neutropenia

Not caused by

inobrodib

monotherapy

Relapsed/refract

ory multiple

myeloma

Inobrodib

Monotherapy
[8][9][14]

Experimental Protocols
Cited Clinical Trial Protocol (General Overview)

A multi-center, open-label, Phase I/IIa clinical trial (NCT04068597) was conducted to evaluate

the safety and efficacy of inobrodib.[1][2]

Patient Population: Patients with relapsed/refractory hematological malignancies, including

multiple myeloma, non-Hodgkin lymphoma, acute myeloid leukemia, and myelodysplastic

syndrome.[15][16]
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Dose Escalation and Expansion: The trial included dose-escalation cohorts to determine the

maximum tolerated dose and recommended Phase 2 dose (RP2D).[1][8] This was followed

by dose-expansion cohorts at the RP2D.

Treatment Regimen: Inobrodib was administered orally, twice daily, on a "4 days on/3 days

off" intermittent schedule within a 28-day cycle.[2][3] It was evaluated as both a monotherapy

and in combination with standard-of-care agents like pomalidomide and dexamethasone.[2]

[3]

Endpoints:

Primary: Safety and tolerability, including the incidence of adverse events (AEs) and dose-

limiting toxicities (DLTs).[3]

Secondary: Efficacy, including overall response rate (ORR), duration of response, and

pharmacokinetics.[8]

Assessments: AEs were graded using CTCAE v5.0. Responses were assessed by

investigators according to IMWG criteria.[3]
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Caption: Inobrodib selectively inhibits the bromodomain of p300/CBP, disrupting oncogene

expression.
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Caption: Workflow of the "4 days on/3 days off" intermittent dosing schedule for inobrodib.
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Caption: Logical relationship of pros and cons for inobrodib's intermittent dosing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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